molecular formula C5H8Cl2N2O2 B6612248 n,n'-Methylenebis(2-chloroacetamide) CAS No. 30271-93-3

n,n'-Methylenebis(2-chloroacetamide)

Cat. No. B6612248
CAS RN: 30271-93-3
M. Wt: 199.03 g/mol
InChI Key: UCVQTDPRVDFFJQ-UHFFFAOYSA-N
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Description

N,n'-Methylenebis(2-chloroacetamide) (MBCA) is a widely used and versatile chemical compound that is used in a variety of applications in both research and industry. It is a colorless, crystalline solid that is soluble in water and has a molecular weight of 187.5 g/mol. MBCA is a widely used compound in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other materials. It is also used as an intermediate in the synthesis of a variety of other compounds, including polymers and surfactants. MBCA is a versatile compound that is used in a variety of applications and has a wide range of biochemical and physiological effects.

Scientific Research Applications

Applications in Industrial and Cosmetic Products

  • Contact Dermatitis in Hairdressing : N,N'-Methylenebis(2-chloroacetamide) and related compounds like N-methylol-chloroacetamide and chloroacetamide are biocides used in industrial and cosmetic products. They are noted for causing allergic contact dermatitis in certain cases, such as in hairdressers exposed to these chemicals through cosmetics, toiletries, and domestic cleaners (Assier-Bonnet & Revuz, 1999).

Applications in Organic Synthesis

  • Reactions with Aromatic Compounds : The compound is involved in reactions with aromatic and heteroaromatic compounds carrying electron-acceptor substituents. For instance, it reacts with 2-thiophene aldehyde, 2-acetylthiophene, and others to yield a mixture of derivatives, demonstrating its reactivity in the synthesis of organic compounds (Gol'dfarb, Yakubov, & Belen’kii, 1986).

Applications in Chemical Analysis and Spectroscopy

  • NQR Spectroscopy : N,N'-Methylenebis(2-chloroacetamide) and its derivatives have been investigated using 35Cl NQR spectroscopy, providing insights into the molecular structure and environment around the chlorine nucleus in these compounds (Gowda, Bhat, Fuess, & Weiss, 1999).

Applications in Agriculture

  • Herbicidal Activity : Certain derivatives of N,N'-Methylenebis(2-chloroacetamide) have been synthesized and tested for their herbicidal activities against upland weeds, demonstrating the compound's potential utility in agricultural settings (Okamoto et al., 1991).

Applications in Material Science

  • DNA Adduct Formation and Carcinogenicity : The compound 4,4'-Methylenebis(2-chloroaniline), a related derivative, has been studied for its genotoxic and carcinogenic properties, particularly its ability to form DNA adducts, which are crucial for understanding its effects on biological systems (Segerbäck & Kadlubar, 1992).

Applications in Medicinal Chemistry

  • Chemical Reactivity and Synthesis of Heterocyclic Systems : N,N'-Methylenebis(2-chloroacetamide) and its derivatives are used in the synthesis of various heterocyclic systems due to their reactivity with nucleophiles. This property is utilized in medicinal chemistry for the synthesis of diverse bioactive compounds (Abdel‐Latif, Fahad, & Ismail, 2020).

Applications in Environmental Science

  • Biological Monitoring and Metal Ion Extraction : The compound has been studied for its role in biological monitoring and its ability to form adducts with biomolecules, providing insights into its environmental impact and human exposure (Sabbioni & Neumann, 2005). Additionally, derivatives of N,N'-Methylenebis(2-chloroacetamide) have been used in the extraction of metal ions from aqueous solutions, demonstrating its potential in environmental cleanup and monitoring (Deratani & Sébille, 1981).

properties

IUPAC Name

2-chloro-N-[[(2-chloroacetyl)amino]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Cl2N2O2/c6-1-4(10)8-3-9-5(11)2-7/h1-3H2,(H,8,10)(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVQTDPRVDFFJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NCNC(=O)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40285531
Record name n,n'-methylenebis(2-chloroacetamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n,n'-Methylenebis(2-chloroacetamide)

CAS RN

30271-93-3
Record name NSC42175
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42175
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n,n'-methylenebis(2-chloroacetamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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